molecular formula C12H22N2O2 B12940513 tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B12940513
M. Wt: 226.32 g/mol
InChI Key: LMAPPBGFNVCURF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H22N2O2. It is a derivative of pyrrolidine and azetidine, featuring a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyrrolidine carboxylates under controlled conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as an intermediate, which is then reacted with pyrrolidine derivatives to form the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of azetidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-(azetidin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9(8-14)10-4-6-13-10/h9-10,13H,4-8H2,1-3H3

InChI Key

LMAPPBGFNVCURF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCN2

Origin of Product

United States

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